![molecular formula C15H18N2O2 B5619867 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one CAS No. 382641-01-2](/img/structure/B5619867.png)
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one
Overview
Description
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Addition of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, which involves the reaction of the quinoline derivative with formaldehyde and morpholine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one derivatives is their potential as anticancer agents. A study identified quinoline derivatives that exhibited cytotoxic effects against cancer cell lines, with some compounds showing promising IC50 values in the low micromolar range. For instance, certain derivatives demonstrated IC50 values of 1.539 μM/ml against A549 lung cancer cells and 1.732 μM/ml against K562 leukemia cells, indicating their potential as effective anticancer drugs .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (μM/ml) |
---|---|---|
4b | A549 | 1.539 |
4b | K562 | 1.732 |
Paclitaxel | A549 | 0.3 |
Paclitaxel | K562 | 0.3 |
The structure-activity relationship (SAR) studies suggested that modifications at the C-3 position with morpholine or piperidine rings enhanced anticancer activity compared to those with smaller ring systems like pyrrolidine .
Antimalarial Properties
Another prominent application is in the development of antimalarial agents. Research has shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A specific compound from this class was identified with an EC50 value below 120 nM against P. falciparum and demonstrated excellent oral efficacy in mouse models . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.
Table 2: Antimalarial Activity of Quinoline Derivatives
Compound | EC50 (nM) | Efficacy (ED90 mg/kg) |
---|---|---|
Lead Compound | <120 | <1 |
Optimized Compound | <0.1 | <0.3 |
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the binding interactions between these compounds and their biological targets. For example, compound derivatives have shown favorable docking scores against key targets like EGFRK, indicating strong non-covalent interactions that enhance their therapeutic potential . This computational approach aids in predicting the efficacy and optimizing the structure for better pharmacological properties.
Case Studies and Future Directions
Research continues to explore the therapeutic potential of this compound derivatives across various disease models, including cancer and malaria. Future studies are expected to focus on:
- In vivo efficacy : Testing these compounds in animal models to assess their therapeutic effects.
- Toxicity profiles : Evaluating safety and side effects to ensure clinical viability.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosage forms.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the morpholinomethyl group, resulting in different chemical properties and applications.
3-Morpholinomethylquinoline: Similar structure but without the methyl group at the 2-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of the morpholinomethyl group.
Uniqueness
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is unique due to the presence of both the methyl and morpholinomethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core with a morpholinomethyl substituent, which may influence its pharmacological properties. The presence of the morpholine ring is notable as it often enhances solubility and bioavailability, critical factors in drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study focused on compounds structurally related to this compound found that certain derivatives showed promising cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The most potent derivative exhibited an IC50 value of 1.539 µM for A549 and 1.732 µM for K562 cells, indicating strong anticancer potential compared to standard treatments like Paclitaxel, which had an IC50 of 0.3 µM .
The mechanism by which these compounds exert their effects involves interaction with key proteins in cancer cell signaling pathways. Molecular docking studies revealed that these compounds can effectively bind to the active site of epidermal growth factor receptor (EGFR), a common target in cancer therapy. The docking score of one derivative was -110.2253, comparable to known inhibitors . Such interactions suggest that these compounds could inhibit tumor growth by blocking critical signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have also been studied for their antimicrobial effects. For example, research on similar quinolone compounds showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to established antibiotics like ciprofloxacin . This broad-spectrum activity is particularly relevant given the rising issue of antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications at specific positions on the quinoline nucleus can significantly alter their potency and selectivity. For instance, substituting different functional groups at the C-6 position has been shown to enhance anticancer activity by improving binding affinity to target proteins .
Case Study 1: Anticancer Efficacy
A study evaluated various derivatives of this compound against multiple cancer cell lines. The findings indicated that these compounds not only induced apoptosis but also arrested the cell cycle at the G0/G1 phase, demonstrating their potential as effective chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial properties of synthesized quinoline derivatives using a disc diffusion method against several bacterial strains. The results showed that certain derivatives exhibited superior antibacterial activity compared to ciprofloxacin, highlighting their potential as alternative therapeutic agents .
Properties
IUPAC Name |
2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-13(10-17-6-8-19-9-7-17)15(18)12-4-2-3-5-14(12)16-11/h2-5H,6-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVXCVGUAAFSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352542 | |
Record name | AC1LE1IG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382641-01-2 | |
Record name | AC1LE1IG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.